4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate

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4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate (CAS 83968-98-3) is a cationic styryl dye belonging to the indolyl-quinolinium class. Its chromophore is formed by a 1-methylquinolinium acceptor linked via a methanimine bridge at the 4-position to a 2-methyl-2,3-dihydro-1H-indole donor.

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
CAS No. 83968-98-3
Cat. No. B12703316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate
CAS83968-98-3
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1N=CC3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-]
InChIInChI=1S/C20H20N3.C2H4O2/c1-15-13-16-7-3-5-9-19(16)23(15)21-14-17-11-12-22(2)20-10-6-4-8-18(17)20;1-2(3)4/h3-12,14-15H,13H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
InChIKeyKAJZFTITULYPDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium Acetate (CAS 83968-98-3): Indolyl-Quinolinium Core and Counterion Identity for Fluorescent Probe Development


4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate (CAS 83968-98-3) is a cationic styryl dye belonging to the indolyl-quinolinium class [1]. Its chromophore is formed by a 1-methylquinolinium acceptor linked via a methanimine bridge at the 4-position to a 2-methyl-2,3-dihydro-1H-indole donor [1]. This specific 4-position connectivity is a critical structural determinant for generating red-emitting fluorophores with enhanced photostability in DNA-binding applications [2]. The compound is commercially supplied as an acetate salt (C22H23N3O2, MW 361.44 g/mol), distinguishing it from the more common chloride (MW 337.85 g/mol) and sulfate (2:1 complex, MW 700.85 g/mol) counterion variants [1].

Why 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium Acetate Cannot Be Interchanged with Other Indolyl-Quinolinium Salts


Within the indolyl-quinolinium dye family, simple generic substitution is unreliable due to the interplay of counterion identity and core regiochemistry. The acetate counterion in CAS 83968-98-3 confers distinct solubility and crystallization properties compared to the chloride (CAS 72828-74-1) or sulfate (CAS 85187-89-9) analogs, directly impacting formulation, bioavailability in cell-based assays, and reproducibility in synthetic protocols where the counterion serves as a leaving group or pH buffer [1]. Furthermore, the 4-position linkage of the indole to the quinolinium core is established as the structural basis for red-shifted emission and superior photostability, meaning analogs with 2-position connectivity or alternative heterocyclic donors cannot replicate this optical performance profile [2].

Quantitative Differentiation of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium Acetate from its Closest Analogs


Counterion-Dependent Molecular Weight and Purity Assessment in Procurement

The acetate salt (CAS 83968-98-3) has a molecular weight of 361.44 g/mol, which is 23.6 g/mol higher than the chloride analog (CAS 72828-74-1, 337.85 g/mol) and represents a monomeric form, unlike the sulfate analog which exists as a 2:1 complex (CAS 85187-89-9, 700.85 g/mol) [1]. This mass difference provides a clear, quantifiable parameter for identity verification via mass spectrometry and for calculating molar equivalents in stoichiometric reactions. Commercial suppliers report a typical purity of 99% for the acetate form .

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Calculated Lipophilicity Profile for Membrane Permeability Prediction

The acetate form of the target compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.21 [1]. This value is distinctively lower than one would project for the more lipophilic chloride counterion variant, reflecting the greater hydrophilicity imparted by the acetate anion. This LogP value falls within the optimal range (1-3) for passive membrane permeability, a critical parameter for intracellular probe applications. In contrast, the 6-methoxy analog (CAS 915693-49-1, C21H22N3O) introduces an additional hydrophobic methoxy substituent, which is predicted to increase LogP and alter subcellular distribution [2].

ADME Prediction Cell Permeability Medicinal Chemistry

4-Position Connectivity for Red-Emitting Photostable DNA Probes

In a head-to-head structural study, indole-quinolinium dyes with the bridge attached to the 4-position of the quinolinium moiety were characterized as red-emitting fluorophores with significantly improved photostability compared to green-emitting analogs with 2-position connectivity [1]. The specific structural architecture of the target compound, featuring a 4-position methanimine bridge and a 2-methyl-2,3-dihydroindole donor, is directly implicated in this favorable red fluorescence profile. Dyes modified with a cyano group further enhanced photostability, while the introduction of a methyl group at the indole-NH position was used to tune optical properties, confirming that the base 4-position architecture is the key starting point for high-performance DNA probes [1].

Fluorescence Imaging DNA Staining Photostability

Class-Wide DNA Binding Affinity and Low Cytotoxicity of Indolyl-Quinolinium Dyes

A series of monocationic styryl dyes, structurally related to the target compound, demonstrated micromolar binding affinity to ds-DNA and ds-RNA, accompanied by a strong fluorescence increase upon binding [1]. Among the studied series, the two quinolinium derivatives and the benzo[e]indole analogue exhibited the strongest fluorescence enhancement. Crucially, the majority of dyes in this class, including the quinolinium derivatives, showed negligible cytotoxic activity, with cytotoxicity being restricted to a specific benzo[e]indole variant exhibiting micromolar toxicity [1].

DNA Binding Cytotoxicity Profiling Bioconjugation

Evidence-Backed Application Scenarios for 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium Acetate in Fluorescent Probe and Dye Development


Development of Red-Emitting DNA Stains for Live-Cell Super-Resolution Microscopy

Based on the established 4-position connectivity required for red emission [1] and the class-wide evidence of strong DNA binding with negligible cytotoxicity [2], this acetate salt serves as a rational starting point for designing next-generation DNA probes. Its LogP of 2.21 suggests adequate cell permeability [3], making it ideal for live-cell super-resolution imaging where a minimally toxic, photostable red fluorophore is needed to multiplex with green and blue channels.

Precursor for Synthesis of Cyano-Modified Photostable Probes

The compound can be used as a base scaffold for introducing electron-withdrawing groups (e.g., cyano) at the quinolinium core, a strategy proven to further enhance photostability in indole-quinolinium cyanine-styryl dyes [1]. The acetate counterion provides good solubility in polar organic solvents common in Knoevenagel condensation reactions, facilitating downstream derivatization.

Internal Standard or Reference Compound for Counterion Screening in Styryl Dye Libraries

The distinct molecular weight (361.44 g/mol) of the acetate salt [4] provides an analytically useful comparator against chloride (337.85 g/mol) and sulfate (700.85 g/mol) variants. It can serve as a physicochemical reference standard when developing new salts of the same chromophore, where the influence of counterion on solubility, crystallization, and cellular uptake is systematically evaluated.

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